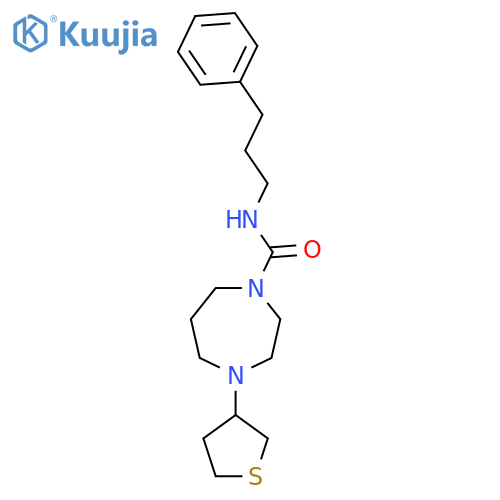Cas no 2310104-59-5 (N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide)

2310104-59-5 structure
商品名:N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS番号:2310104-59-5
MF:C19H29N3OS
メガワット:347.518063306808
CID:5339363
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-phenylpropyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
-
- インチ: 1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23)
- InChIKey: IUDYCTWKJIVYSC-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)N1CCN(C(NCCCC2C=CC=CC=2)=O)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 387
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 60.9
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6556-6584-5mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-20mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-50mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-5μmol |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-10mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-40mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-10μmol |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-1mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-3mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6556-6584-15mg |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
2310104-59-5 | 15mg |
$133.5 | 2023-09-08 |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
2310104-59-5 (N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 249916-07-2(Borreriagenin)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
